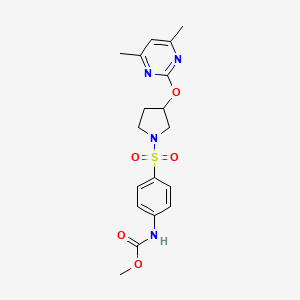![molecular formula C16H15N3O4 B2940993 2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide CAS No. 2034415-29-5](/img/structure/B2940993.png)
2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is a synthetic compound known for its unique chemical structure, combining a furan ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide typically involves a multi-step process:
Formation of the furo[2,3-c]pyridine core: This step involves cyclization reactions, starting with appropriate pyridine and furan precursors.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Nicotinamide coupling: The final step is the coupling of the furo[2,3-c]pyridine derivative with isonicotinic acid or its derivatives under conditions like amidation or esterification.
Industrial Production Methods
Industrial production of this compound requires optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Undergoes oxidation reactions to introduce additional oxygen-containing groups.
Reduction: Reduction of the carbonyl group to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions on the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like NaH or t-BuOK.
Major Products Formed
The major products vary depending on the reaction but commonly include oxidized or reduced derivatives and substituted analogs, which retain the core structure.
Scientific Research Applications
This compound is explored for its applications in:
Chemistry: As a building block for synthesizing complex molecules and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Potential therapeutic effects are being studied, particularly in anti-cancer and anti-inflammatory contexts.
Industry: Use in material science for developing novel polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound interacts with specific enzymes and receptors. For example:
Enzyme Inhibition: Inhibits enzymes like kinases by binding to their active sites.
Signal Transduction Pathways: Modulates pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Uniqueness
What sets 2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide apart is its combined structural features of both furan and pyridine rings, providing unique reactivity and interaction potential.
Similar Compounds
2-methoxy-N-(2-(pyridin-3-yl)ethyl)isonicotinamide
2-methoxy-N-(2-(furanyl)ethyl)isonicotinamide
7-oxo-6H-furo[2,3-c]pyridin-2-carboxamide
These similar compounds share parts of the structural framework but differ in specific substituents or ring structures, affecting their properties and applications.
Properties
IUPAC Name |
2-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-13-10-12(2-5-17-13)15(20)18-6-8-19-7-3-11-4-9-23-14(11)16(19)21/h2-5,7,9-10H,6,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHBXOJPPUWFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide](/img/structure/B2940910.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940919.png)
![N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2940921.png)
![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)
![3-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyridazine](/img/structure/B2940924.png)
![3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2940925.png)


![(2E)-2-(4-chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2940933.png)
